molecular formula C23H18N2O2S2 B2990093 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine CAS No. 303147-40-2

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine

Cat. No.: B2990093
CAS No.: 303147-40-2
M. Wt: 418.53
InChI Key: RXERMXCCZZQERE-UHFFFAOYSA-N
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Description

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine is a complex organic compound characterized by a pyrimidine ring substituted with phenyl, phenylsulfanyl, and phenylsulfonylmethyl groups

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-2-phenyl-6-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S2/c26-29(27,21-14-8-3-9-15-21)17-19-16-22(28-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXERMXCCZZQERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Introduction of Phenylsulfanyl Group: This can be achieved by reacting the pyrimidine derivative with thiophenol in the presence of a base.

    Introduction of Phenylsulfonylmethyl Group: This step involves the reaction of the intermediate with phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylsulfonylmethyl group can be reduced to a phenylmethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl and phenylsulfonylmethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Conversion of phenylsulfanyl to phenylsulfonyl.

    Reduction: Conversion of phenylsulfonylmethyl to phenylmethyl.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The phenylsulfanyl and phenylsulfonyl groups are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(phenylsulfanyl)pyrimidine: Lacks the phenylsulfonylmethyl group, which may affect its reactivity and biological activity.

    4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine: Lacks the phenyl group at the 2-position, which may influence its chemical properties and applications.

    2-Phenyl-6-[(phenylsulfonyl)methyl]pyrimidine: Lacks the phenylsulfanyl group, potentially altering its reactivity and biological interactions.

Uniqueness

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine is unique due to the presence of all three substituents, which confer specific chemical and biological properties. This combination of groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine, with the molecular formula C23H18N2O2S2C_{23}H_{18}N_{2}O_{2}S_{2} and a molar mass of 418.53 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both phenylsulfanyl and phenylsulfonyl groups, which are believed to contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound demonstrated IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, leading to significant antitumor efficacy in various cancer models .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific protein kinases, leading to cell cycle arrest and apoptosis in cancer cells. This is supported by findings that show compounds targeting CDK2 and CDK9 can effectively induce G2/M phase cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity. Compounds with similar functional groups have been shown to possess significant antibacterial and antifungal properties, indicating that this compound may also be effective against various pathogens .

Case Studies and Experimental Data

Study Findings Reference
Anticancer EfficacyDemonstrated potent CDK inhibition leading to apoptosis in HCT116 cells
Antimicrobial ActivityExhibited significant antibacterial properties against multiple strains
Toxicity AssessmentLow toxicity observed in acute toxicity studies with no significant adverse effects

Toxicity and Safety Profile

Toxicological assessments of similar compounds have shown promising safety profiles, with studies indicating no lethal effects at tested doses. Histopathological evaluations further confirmed the low toxicity, suggesting that derivatives of this compound could be developed into safe therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine, and how are intermediates characterized?

The compound can be synthesized via stepwise functionalization of the pyrimidine core. A common approach involves reacting 3-(N,N-dimethylamino)-1-aryl-2-(phenylsulfonyl)prop-2-en-1-one derivatives with nitrogen nucleophiles to introduce the sulfanyl and sulfonyl groups . Key intermediates are characterized using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm regioselectivity and purity. For example, the phenylsulfonyl moiety’s introduction can be monitored by distinct ¹H NMR shifts at δ 3.8–4.2 ppm for methylene protons adjacent to sulfonyl groups .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions and electronic environments. Aromatic protons in the pyrimidine ring typically resonate at δ 7.5–8.5 ppm, while sulfonyl methyl groups appear as singlets near δ 3.5–4.0 ppm .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bonds: ~1.75–1.82 Å) and dihedral angles between aromatic rings (e.g., 29–46° for pyrimidine-phenyl torsions) .
  • HRMS : Confirms molecular formula via exact mass matching (<5 ppm error) .

Q. What in vivo models are appropriate for preliminary biological activity screening?

Rodent models (e.g., carrageenan-induced paw edema or acetic acid writhing tests) are used to evaluate anti-inflammatory and analgesic activity. Dosing protocols typically involve intraperitoneal administration (10–50 mg/kg), with activity compared to reference drugs like indomethacin .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

Discrepancies in bond lengths or angles may arise from crystal packing effects or disorder. Use SHELXL for refinement, applying constraints (e.g., DFIX for S–C bonds) and testing for twinning (TWIN/BASF commands). For example, SHELX’s R1 factor should converge to <0.05 for high-resolution data (<1.0 Å). If torsional angles vary (e.g., 29° vs. 46° in similar compounds ), validate via Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies optimize synthetic yield when introducing both phenylsulfanyl and phenylsulfonyl groups?

  • Stepwise functionalization : Introduce sulfanyl groups first (via nucleophilic substitution with PhSH/K2CO3 in DMF), followed by oxidation to sulfonyl using m-CPBA in CH2Cl2 .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur-containing reagents.
  • Catalysis : Use CuI (5 mol%) to accelerate C–S bond formation, improving yields from ~45% to >75% .

Q. How do electronic effects of substituents influence the pyrimidine ring’s reactivity in further derivatization?

Electron-withdrawing groups (e.g., sulfonyl) deactivate the pyrimidine ring, directing electrophilic substitution to the 5-position. Computational studies (DFT at B3LYP/6-31G*) show reduced electron density at C5 (Mulliken charge: −0.12 vs. −0.08 for unsubstituted pyrimidine), favoring reactions with electrophiles like NO2⁺ .

Q. What methodologies address contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., μM vs. nM ranges) may stem from assay conditions (e.g., serum concentration, cell lines). Standardize protocols:

  • Use serum-free media to avoid protein binding artifacts.
  • Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
  • Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

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